N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide
Brand Name: Vulcanchem
CAS No.: 1049550-05-1
VCID: VC7764780
InChI: InChI=1S/C23H32N4O3S/c1-19(2)23(28)25-20-9-11-22(12-10-20)31(29,30)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12,19,24H,6,13-18H2,1-2H3,(H,25,28)
SMILES: CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C23H32N4O3S
Molecular Weight: 444.59

N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide

CAS No.: 1049550-05-1

Cat. No.: VC7764780

Molecular Formula: C23H32N4O3S

Molecular Weight: 444.59

* For research use only. Not for human or veterinary use.

N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide - 1049550-05-1

Specification

CAS No. 1049550-05-1
Molecular Formula C23H32N4O3S
Molecular Weight 444.59
IUPAC Name 2-methyl-N-[4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide
Standard InChI InChI=1S/C23H32N4O3S/c1-19(2)23(28)25-20-9-11-22(12-10-20)31(29,30)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12,19,24H,6,13-18H2,1-2H3,(H,25,28)
Standard InChI Key IXCKXMLUEAJMGP-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3

Introduction

N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound with potential applications in medicinal chemistry. Its structure features a combination of functional groups, including a piperazine ring, sulfonamide, and isobutyramide moiety, which contribute to its biological activity. This article explores its chemical properties, synthesis, and potential pharmacological applications.

Synthesis

The synthesis of N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves:

  • Preparation of the Piperazine Derivative:

    • The phenylpiperazine core is synthesized through the reaction of phenylamine with ethylene glycol derivatives under acidic conditions.

  • Attachment of the Sulfonamide Group:

    • Sulfonamide functionality is introduced via reaction with sulfonyl chloride derivatives.

  • Amidation Reaction:

    • The final step involves coupling the sulfonamide intermediate with isobutyric acid or its activated derivatives (e.g., isobutyryl chloride).

This multi-step process ensures high specificity and yield of the target compound.

Biological Activity

The compound's structural components suggest potential pharmacological activities:

  • Piperazine Ring:

    • Known for its role in central nervous system (CNS)-active drugs, piperazine derivatives often exhibit anxiolytic, antipsychotic, or antidepressant effects.

  • Sulfonamide Moiety:

    • Sulfonamides are widely recognized for their antibacterial properties and ability to inhibit enzymes such as carbonic anhydrase.

  • Isobutyramide Group:

    • This group may enhance lipophilicity, aiding in cell membrane permeability and bioavailability.

Research Findings

Studies on analogous compounds provide insights into the potential utility of N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide:

StudyFindings
Synthesis and Anticonvulsant Activity Piperazine derivatives showed activity in maximal electroshock seizure models in rodents.
Protein Kinase Inhibition Sulfonamide-based inhibitors demonstrated efficacy in targeting SGK1 kinase in inflammation.

Limitations and Future Directions

Despite promising structural features, further research is required to:

  • Conduct detailed pharmacokinetic studies.

  • Explore toxicity profiles using in vivo models.

  • Investigate receptor binding affinities to elucidate mechanisms of action.

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